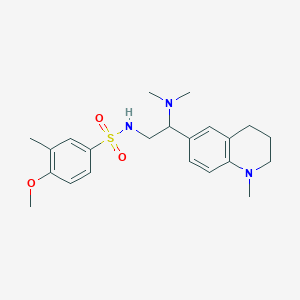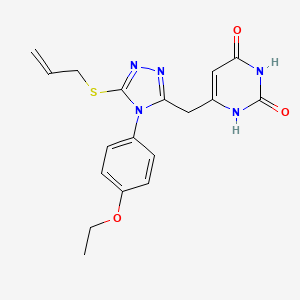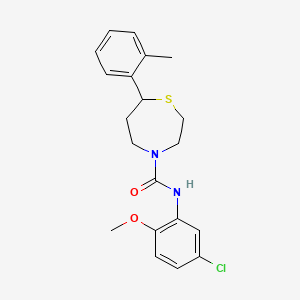![molecular formula C18H15FN2O4 B2754497 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide CAS No. 1396845-76-3](/img/structure/B2754497.png)
1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide” is a complex organic molecule. It contains a benzo[d][1,3]dioxole moiety, which is a type of aromatic compound that includes a dioxole (a five-membered ring containing two oxygen atoms) fused to a benzene ring . It also contains a carbonyl group (C=O), an azetidine ring (a four-membered ring containing one nitrogen atom), and a 2-fluorophenyl group (a benzene ring with a fluorine atom at the 2-position).
Synthesis Analysis
The synthesis of such a compound would likely involve several steps, each introducing a different part of the molecule. For example, the benzo[d][1,3]dioxole moiety could potentially be introduced via a reaction with a suitable precursor such as benzo[d][1,3]dioxole-5-carbonyl fluoride .Wissenschaftliche Forschungsanwendungen
Synthesis and Structural Characterisation
A foundational aspect of researching compounds like 1-(benzo[d][1,3]dioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide involves their synthesis and structural characterisation. Studies on related compounds, such as N-(ferrocenylmethyl)benzene-carboxamide derivatives, highlight methods for synthesising complex molecules with specific functional groups. These processes often employ techniques like 1,3-dicyclohexylcarbodiimide (DCC) and 1-hydroxybenzotriazole (HOBt) protocols for coupling reactions. The structural characterisation of these molecules, including X-ray crystallography, provides essential insights into their potential applications in medicinal chemistry and materials science (Kelly et al., 2007).
Antimicrobial and Antitumor Activities
Compounds with the azetidine moiety and related structures have been extensively studied for their biological activities. For instance, azetidinylquinolones have shown promising antibacterial properties, highlighting the potential of such structures in developing new antimicrobial agents (Frigola et al., 1995). Additionally, novel benzamide-based 5-aminopyrazoles and their fused heterocycles have demonstrated remarkable antiavian influenza virus activity, underscoring the therapeutic potential of structurally complex molecules in antiviral research (Hebishy et al., 2020).
Antipathogenic Activity
The synthesis of new thiourea derivatives, including compounds with substituted fluorophenyl groups, has been explored for their antipathogenic activities. These studies contribute to our understanding of how structural modifications can impact the biological efficacy of compounds, potentially leading to novel treatments for microbial infections (Limban et al., 2011).
Synthesis of Heterocyclic Compounds
The chemical synthesis of heterocyclic compounds is a critical area of research with implications for pharmaceuticals and materials science. For example, the ultrasound-assisted synthesis of benzamide derivatives has been investigated for their anti-tubercular properties, demonstrating the utility of novel synthetic routes in medicinal chemistry (Nimbalkar et al., 2018).
Eigenschaften
IUPAC Name |
1-(1,3-benzodioxole-5-carbonyl)-N-(2-fluorophenyl)azetidine-3-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H15FN2O4/c19-13-3-1-2-4-14(13)20-17(22)12-8-21(9-12)18(23)11-5-6-15-16(7-11)25-10-24-15/h1-7,12H,8-10H2,(H,20,22) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LOQIVUDMGQSVDT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC3=C(C=C2)OCO3)C(=O)NC4=CC=CC=C4F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H15FN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
342.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

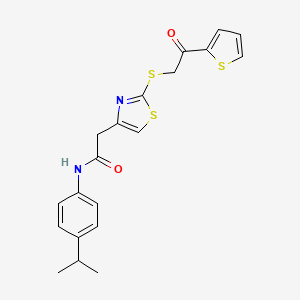
![2-[1-[2-(4-Chloro-3,5-dimethylphenoxy)acetyl]azetidin-3-yl]-6-pyridin-4-ylpyridazin-3-one](/img/structure/B2754416.png)
![4-[[2-(1-Oxo-2-propylisoquinolin-5-yl)oxyacetyl]amino]benzamide](/img/structure/B2754418.png)
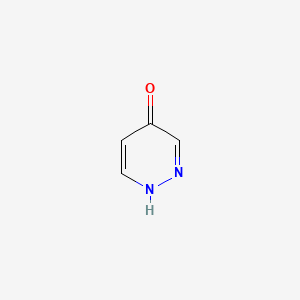

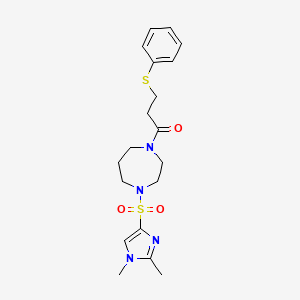
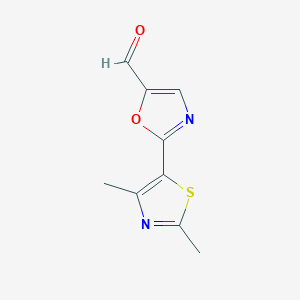


![N-(2-methyl-5-(thiazolo[5,4-b]pyridin-2-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B2754430.png)
